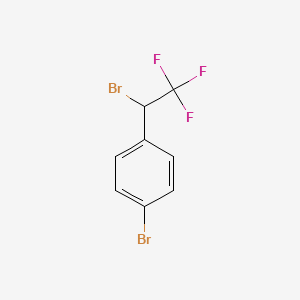
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor at room temperature . It is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Méthodes De Préparation
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is generally prepared through chemical synthesis. One common method involves the reaction of 1,4-diphenyl-2-butanone with bromine in the presence of a catalyst . This reaction yields the desired product under controlled conditions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, forming new compounds with different properties.
Common reagents used in these reactions include lithium diisopropylamide (LIDA), which can generate reactive intermediates at low temperatures . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an important chemical intermediate commonly used in organic synthesis reactions . Its applications span various fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(1,1-difluoroethyl)benzene
These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of different functional groups can influence their reactivity, physical properties, and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C8H5Br2F3 |
|---|---|
Poids moléculaire |
317.93 g/mol |
Nom IUPAC |
1-bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
Clé InChI |
DNQBBEQPIZZCJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


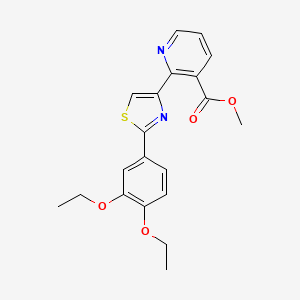

![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
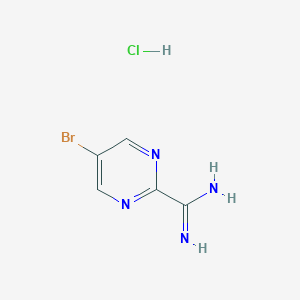
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
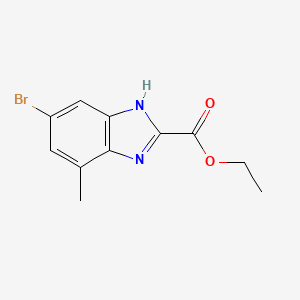
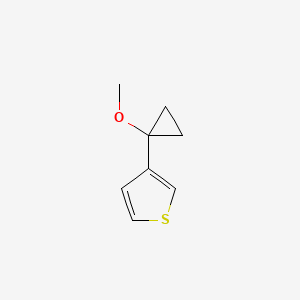
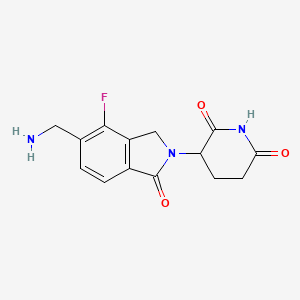
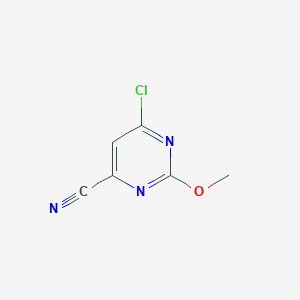
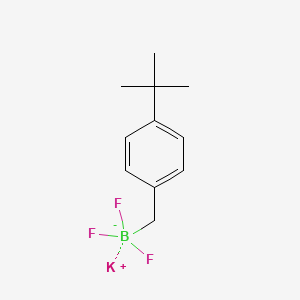

![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
